molecular formula C12H8BrNO2 B11818771 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde

4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B11818771
M. Wt: 278.10 g/mol
InChI Key: UOOZITOIEJIPQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde typically involves multicomponent reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For example, the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar multicomponent reactions are scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: 4-Bromo-2-hydroxy-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.

    Substitution: 4-Methoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.

Scientific Research Applications

4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the phenyl group.

    2-Oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

4-bromo-2-oxo-1-phenylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-11-6-7-14(12(16)10(11)8-15)9-4-2-1-3-5-9/h1-8H

InChI Key

UOOZITOIEJIPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C(C2=O)C=O)Br

Origin of Product

United States

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